molecular formula C23H16Cl2N2O4 B13589286 3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole

3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole

Cat. No.: B13589286
M. Wt: 455.3 g/mol
InChI Key: ULUJTGBEYPBPTM-UHFFFAOYSA-N
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Description

3-[1-(7-chloro-1,3-dioxaindan-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-[1-(7-chloro-1,3-dioxaindan-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole typically involves multi-step organic reactions. The synthetic route may start with the preparation of the indole core, followed by the introduction of the chloro and nitro substituents. The dioxane moiety is then incorporated through a series of reactions involving appropriate reagents and catalysts. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chloro substituents on the indole ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Cyclization: The dioxane moiety can undergo cyclization reactions to form more complex ring structures. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.

Scientific Research Applications

3-[1-(7-chloro-1,3-dioxaindan-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: Its biological activity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.

    Medicine: Potential therapeutic applications include antiviral, anticancer, and anti-inflammatory activities, given the known activities of indole derivatives.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[1-(7-chloro-1,3-dioxaindan-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can bind to various receptors, influencing signaling pathways and biological processes. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar compounds include other indole derivatives with varying substituents. For example:

Properties

Molecular Formula

C23H16Cl2N2O4

Molecular Weight

455.3 g/mol

IUPAC Name

3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole

InChI

InChI=1S/C23H16Cl2N2O4/c24-15-7-5-13(6-8-15)22-21(16-3-1-2-4-19(16)26-22)17(11-27(28)29)14-9-18(25)23-20(10-14)30-12-31-23/h1-10,17,26H,11-12H2

InChI Key

ULUJTGBEYPBPTM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)C(C[N+](=O)[O-])C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Cl)Cl

Origin of Product

United States

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